molecular formula C7H5N3O B7904601 Imidazo[1,2-b]pyridazine-2-carbaldehyde

Imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B7904601
M. Wt: 147.13 g/mol
InChI Key: YZPMCVBCSSNXJG-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyridazine ring system with a formyl (-CHO) substituent at the 2-position. This aldehyde group renders the molecule highly reactive, making it a valuable intermediate for synthesizing pharmacologically active derivatives. For instance, Ramakrishnan et al. demonstrated its utility in creating imidazo[1,2-b]pyridazine-2-carboxylic acid amides linked to thiazolidin moieties, which exhibit intensified biological activity due to the integration of three pharmacophores .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPMCVBCSSNXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich heteroaromatic systems. For imidazo[1,2-b]pyridazine-2-carbaldehyde, this method involves generating a chloroiminium ion intermediate from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electrophilic species selectively attacks the C-2 position of the heterocycle, followed by acidic hydrolysis to yield the aldehyde.

The mechanism proceeds via three stages:

  • Chloroiminium Ion Formation : POCl₃ reacts with DMF at 0°C to form the reactive intermediate.

  • Electrophilic Aromatic Substitution : The chloroiminium ion targets the electron-rich C-2 position of imidazo[1,2-b]pyridazine, facilitated by the ring’s π-excess character.

  • Hydrolysis : Quenching the reaction with aqueous NaHCO₃ liberates the aldehyde functionality.

Optimized Synthetic Procedure

A representative protocol from involves:

  • Reagents : Imidazo[1,2-b]pyridazine (1.0 equiv), POCl₃ (2.3 equiv), DMF (solvent).

  • Conditions : Gradual heating to 80°C for 5 h under anhydrous conditions.

  • Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane (DCM), and silica gel chromatography (hexane/ethyl acetate, 80:20).

Yield : 71% (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde analog).

Table 1: Spectral Characterization of this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Carbaldehyde10.10 (s, 1H, CHO), 7.86–7.16 (m, Ar)179.64 (CHO), 132.391675 (C=O)

Alternative Methodologies and Comparative Analysis

Ritter-Type Reactions for Intermediate Functionalization

Recent advancements in imidazo[1,5-a]pyridine synthesis via Ritter-type reactions highlight the potential for adapting similar strategies. Bi(OTf)₃ and p-TsOH catalyze carbocation formation from alcohols, which could theoretically couple with nitriles to form aldehydes after hydrolysis. However, this approach remains speculative for imidazo[1,2-b]pyridazine systems and requires empirical validation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent : Dichloroethane (DCE) and DMF are optimal for electrophilic substitutions, balancing polarity and boiling point.

  • Temperature : Controlled heating (80–150°C) prevents decomposition of the heterocyclic core while accelerating reaction kinetics.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aldehyde proton resonates as a singlet near δ 10.10 ppm, while aromatic protons appear as multiplet signals between δ 7.16–8.07 ppm.

  • ¹³C NMR : The carbonyl carbon (CHO) is observed at δ 179–180 ppm, with aromatic carbons in the δ 117–158 ppm range.

Infrared (IR) Spectroscopy

A strong absorption band at 1675 cm⁻¹ confirms the presence of the carbonyl group (C=O).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a precursor for:

  • TYK2 Inhibitors : Derivatives exhibit nanomolar affinity for the TYK2 pseudokinase domain, with oral bioavailability in murine models.

  • Antifungal Agents : Propenone derivatives demonstrate IC₅₀ values <10 μM against Candida albicans.

  • AAK1 Modulators : Patent literature highlights its role in clathrin-mediated endocytosis regulation, relevant to neurological disorders .

Chemical Reactions Analysis

Condensation Reactions

Imidazo[1,2-b]pyridazine-2-carbaldehyde serves as a key intermediate in condensation reactions to form complex heterocyclic systems. For example:

  • Formation of imidazo[1,2-b]pyridazine core : Reacting 3-amino-6-halopyridazine with α-bromoketones under mild basic conditions (e.g., NaHCO₃) yields the bicyclic scaffold .

  • Aldehyde participation : The aldehyde group facilitates reactions with amines or hydrazines to form Schiff bases or hydrazones, which are precursors for further functionalization.

ReactantsConditionsYield
3-Amino-6-chloropyridazine + α-bromoketoneNaHCO₃, reflux60–85%
3-Chloro-6-dimethylaminopyridazine + aldehydeAcidic reflux>90%

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions to generate alcohols, amines, or thiol derivatives:

  • Grignard Reactions : Alkyl/aryl magnesium halides add to the aldehyde, forming secondary alcohols.

  • Reductive Amination : Reacting with primary amines in the presence of reducing agents (e.g., NaBH₃CN) produces secondary amines .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions enable derivatization:

  • C-H Functionalization : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the C3 or C6 positions .

  • Buchwald-Hartwig Amination : Aryl halides at the C6 position react with amines under Pd catalysis to install amino groups .

Example : Introducing a 2-pyridyl group at the N1 position enhances metabolic stability and permeability .

Oxidation and Reduction

  • Oxidation : The aldehyde oxidizes to carboxylic acid using strong oxidants (e.g., KMnO₄).

  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, which can be further functionalized.

Radical Reactions

Transition metal catalysis and photocatalysis enable radical-based functionalization:

  • C-H Alkylation : Visible-light photocatalysis with eosin Y facilitates alkyl radical addition at the C3 position .

  • Arylation : Mn(OAc)₃-mediated radical coupling with arylboronic acids introduces aryl groups .

Case Study: TYK2 Inhibitor Development

This compound derivatives were optimized for TYK2 inhibition through systematic substitutions:

Modification SiteGroup IntroducedEffect on Activity
C6CyclopropylaminoImproved metabolic stability
C8(1R,2S)-2-FluorocyclopropylEnhanced potency (IC₅₀: 0.015–0.035 nM)

Key findings :

  • 6-(Cyclopropylamino) derivatives : Showed 99% recovery in human liver microsomes, indicating superior metabolic stability .

  • Fluorocyclopropyl groups : Increased Caco-2 permeability by forming intramolecular hydrogen bonds .

Synthetic Methodologies

Microwave-assisted synthesis and catalytic processes are employed to enhance efficiency:

MethodConditionsYield
Microwave-assisted150°C, 20 min85–91%
Pd-catalyzed couplingPd(OAc)₂, BrettPhos70–95%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents
Imidazo[1,2-b]pyridazine derivatives have shown promise as anticancer agents. The compound serves as a scaffold for the development of kinase inhibitors, particularly those targeting B-cell receptor signaling pathways. For instance, certain derivatives have been identified as effective inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in various autoimmune and inflammatory diseases, including rheumatoid arthritis and certain cancers .

1.2 Neurological Disorders
Research indicates that imidazo[1,2-b]pyridazine derivatives can act as neuroprotective agents. They have been evaluated for their potential in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

1.3 Antimicrobial Activity
The compound has also been explored for its antibacterial properties. Studies have demonstrated that certain imidazo[1,2-b]pyridazine derivatives exhibit activity against multidrug-resistant strains of bacteria, making them candidates for new antibiotic therapies .

Analytical Chemistry

2.1 Fluorescent Sensors
Imidazo[1,2-b]pyridazine-2-carbaldehyde has been utilized in the development of fluorescent sensors for detecting metal ions such as Cu²⁺ and CN⁻. These sensors exhibit a significant change in fluorescence upon binding to specific metal ions, allowing for sensitive detection in environmental monitoring and biomedical applications .

2.2 Synthesis of Heterocycles
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular frameworks that are useful in drug discovery and materials science .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Research , Imidazo[1,2-b]pyridazine derivatives inhibit Btk with IC50 values below 50 µM in vitro assays.
Neurological Protection Compounds showed neuroprotective effects in models of neurodegeneration through anti-inflammatory pathways.
Antimicrobial Properties , Certain derivatives demonstrated significant activity against resistant bacterial strains (MIC values ranging from 0.03 to 5 µM).
Sensor Development Fluorescent sensors based on imidazo[1,2-b]pyridazine exhibited high sensitivity for Cu²⁺ detection with minimal interference from other ions.

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-2-carbaldehyde is largely dependent on its specific application. For instance, as an inhibitor of interleukin-17A (IL-17A), it binds to the IL-17A receptor, blocking the signaling pathway involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms of autoimmune diseases like psoriasis and rheumatoid arthritis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Imidazo[1,2-b]pyridazine-2-carbaldehyde and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Substituents
This compound C₇H₅N₃O ~147.13 Not reported ~0.8* Aldehyde (-CHO)
Imidazo[1,2-a]pyridine-2-carbaldehyde C₈H₆N₂O 146.15 448.0 ± 18.0 0.81 Aldehyde (-CHO)
2-Methylimidazo[1,2-b]pyridazin-6-amine C₇H₈N₄ 148.17 Not reported ~1.2† Methyl (-CH₃), Amine (-NH₂)

*Estimated based on structural similarity to Imidazo[1,2-a]pyridine-2-carbaldehyde .
†Calculated using fragment-based methods.

Key Observations :

  • Ring System Differences : this compound contains a pyridazine ring (two adjacent nitrogen atoms), whereas Imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 144876-36-8) has a pyridine ring (one nitrogen). This difference increases the electron-deficient nature of the pyridazine core, enhancing reactivity in nucleophilic substitutions .
  • Substituent Effects : The aldehyde group in both carbaldehyde derivatives enables facile condensation reactions, as seen in the synthesis of thiazolidin hybrids . In contrast, the methyl and amine groups in 2-Methylimidazo[1,2-b]pyridazin-6-amine (CAS 154704-35-5) reduce electrophilicity, favoring hydrogen bonding and solubility in polar solvents .

Reactivity and Functionalization Potential

The aldehyde group in this compound allows for versatile derivatization, including:

  • Schiff base formation : Reacting with amines to form imines for metal coordination complexes.
  • Nucleophilic addition : Creating heterocyclic hybrids (e.g., thiazolidin amides) via reactions with thiols or hydrazines . In contrast, the methyl and amine groups in 2-Methylimidazo[1,2-b]pyridazin-6-amine limit such reactivity but improve stability under acidic conditions .

Biological Activity

Imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an imidazo[1,2-b]pyridazine core with an aldehyde functional group, contributing to its reactivity and biological activity. Its molecular formula is C7H6N4OC_7H_6N_4O, with a molecular weight of approximately 150.15 g/mol. The presence of the aldehyde group allows for various chemical modifications that can enhance biological properties.

Anticancer Activity

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit potent anticancer properties. For instance, derivatives have shown inhibitory effects on cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. A study identified several potent and selective inhibitors of CDK2 with significant plasma levels in animal models following oral administration .

In vitro studies have also highlighted the ability of imidazo[1,2-b]pyridazine derivatives to bind to amyloid plaques, which is particularly relevant for neurodegenerative diseases like Alzheimer's. One derivative showed a high binding affinity (Ki = 11.0 nM) to synthetic aggregates of Aβ1−40, indicating its potential as a radiotracer for imaging amyloid deposits in vivo .

Anti-inflammatory and Immunomodulatory Effects

This compound has been explored for its role as a Tyk2 JH2 inhibitor. Tyk2 is involved in the signaling pathways of various cytokines linked to inflammatory responses. A notable derivative demonstrated an IC50 value of 268 nM in inhibiting Tyk2 activity, indicating its potential for treating autoimmune and inflammatory diseases .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications to the imidazo[1,2-b]pyridazine scaffold can lead to enhanced activity against various pathogens, including bacteria and parasites. The structure-activity relationship studies suggest that specific substitutions can significantly improve efficacy against microbial targets .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-b]pyridazine derivatives is closely linked to their structural features. The following table summarizes key findings related to SAR:

Compound Structural Features Biological Activity Unique Aspects
6-(Cyclopropylamino)this compoundCyclopropylamino at 6-positionInhibitor of TYK2 kinaseImproved selectivity and potency
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineDimethylamino substitutionHigh binding affinity for Aβ plaquesPotential imaging agent
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineVarious N1 substitutionsSelective Tyk2 JH2 inhibitorEnhanced metabolic stability

Case Study 1: CDK Inhibition

A series of imidazo[1,2-b]pyridazines were synthesized and evaluated for their ability to inhibit CDK activity. The most potent compounds exhibited IC50 values below 100 nM against CDK2 in vitro, demonstrating their potential as anticancer agents.

Case Study 2: Imaging Agents for Alzheimer's Disease

Another study focused on developing imidazo[1,2-b]pyridazine derivatives as imaging agents for detecting amyloid plaques in Alzheimer's disease. The best-performing derivative showed promising binding affinity and could facilitate early diagnosis through positron emission tomography (PET).

Q & A

Q. What are the optimized synthetic routes for Imidazo[1,2-b]pyridazine-2-carbaldehyde, and how do reaction conditions influence yield?

Imidazo[1,2-b]pyridazine derivatives are typically synthesized via condensation of pyridazine precursors with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under controlled conditions . Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization . Key variables affecting yield include:

  • Temperature : Higher temperatures (80–120°C) accelerate cyclization but may promote side reactions.
  • Catalyst ligand systems : Acetylacetonate or hexafluoroacetylacetonate ligands enhance copper-catalyzed reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Methodological Tip : Use factorial design (e.g., 2³ factorial experiments) to optimize temperature, catalyst loading, and solvent ratios .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and fused-ring aromaticity.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 147.13 for C7_7H5_5N3_3O) .
  • X-ray crystallography : Resolve crystal packing and confirm the imidazo-pyridazine fusion angle (typically 5–10° deviation from planar) .

Data Contradiction Note : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis .

Advanced Research Questions

Q. What mechanistic insights explain the cytotoxic selectivity of Imidazo[1,2-b]pyridazine derivatives in cancer cell lines?

this compound derivatives exhibit variable cytotoxicity across cell lines (e.g., IC50_{50} values: 10–20 µM in HepG2 vs. >70 µM in Vero cells) . Proposed mechanisms include:

  • DNA intercalation : Planar structure facilitates binding to DNA minor grooves.
  • Kinase inhibition : Derivatives inhibit kinases like JAK2 or EGFR via aldehyde-mediated covalent binding .
  • Redox modulation : Aldehyde groups may induce oxidative stress in cancer cells.

Experimental Design : Use isogenic cell lines (e.g., wild-type vs. kinase-mutant) to isolate target-specific effects. Pair with ROS assays and molecular docking studies .

Q. How do structural modifications at the aldehyde position affect pharmacological activity?

Substituting the aldehyde group with amines or carboxamides alters bioactivity:

  • Aldehyde → Carboxamide : Enhances solubility and reduces cytotoxicity (e.g., IC50_{50} increases from 16 µM to >50 µM in MCF-7 cells) .
  • Aldehyde → Hydrazones : Improves antitubercular activity (MIC: 0.5 µg/mL vs. 2 µg/mL for parent compound) .

Table 1 : Cytotoxicity of Analogous Derivatives (IC50_{50}, µM)

CompoundHepG2MCF-7Selectivity Index (HepG2/Vero)
Parent aldehyde18210.25
Carboxamide45500.90
Hydrazone12140.17
Data adapted from analogous imidazo[1,2-a]pyridine derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–85%) arise from:

  • Starting material purity : Trace moisture degrades aldehyde intermediates. Use freshly distilled reagents .
  • Catalyst deactivation : Palladium catalysts are sensitive to sulfur impurities; employ scavengers like molecular sieves .
  • Workup protocols : Rapid column chromatography (silica gel, ethyl acetate/hexane) minimizes aldehyde oxidation .

Methodological Solution : Replicate high-yield protocols (e.g., copper-catalyzed cyclization at 100°C under argon) and report detailed reaction logs .

Q. What theoretical frameworks guide the design of this compound-based probes?

Link research to:

  • DFT studies : Predict electrophilic reactivity at the aldehyde carbon (LUMO energy: −2.1 eV) .
  • QSAR models : Correlate logP values (>1.5) with blood-brain barrier permeability for neuroactive derivatives .
  • Molecular dynamics : Simulate binding to ATP-binding pockets (e.g., 5 Å RMSD in kinase simulations) .

Advanced Tip : Combine computational predictions with SPR (surface plasmon resonance) to validate target engagement .

Key Recommendations for Researchers

  • Address isomer confusion : Distinguish imidazo[1,2-b]pyridazine from imidazo[4,5-c]pyridazine using IUPAC numbering .
  • Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carbaldehyde

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